molecular formula C18H29N3OS B2925055 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide CAS No. 954594-97-9

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2925055
CAS No.: 954594-97-9
M. Wt: 335.51
InChI Key: XQFNAHGMRIROAA-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to a thiophen-3-yl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNAHGMRIROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclohexanecarboxamide core linked to a 4-methylpiperazin-1-yl group and a thiophen-3-yl substituent. This unique structure suggests a capacity for significant interactions with various biological targets, including enzymes and receptors.

Research indicates that the biological activity of this compound may involve:

  • Receptor Binding : The piperazine and thiophene moieties are known to enhance binding affinity to specific receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Antitumor Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 ValuesReferences
This compoundAntimicrobial, Enzyme InhibitionNot yet determined
4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamideAChE Inhibition27.04–106.75 µM
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamideModerate Antitumor ActivityNot specified

Study 1: Antimicrobial Screening

In vitro studies revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Enzyme Inhibition

A compound structurally similar to this compound was evaluated for its ability to inhibit AChE. The results indicated moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM, suggesting potential for neurological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Cyclohexanecarboxamide vs. Benzamide: The replacement of the benzamide core (e.g., in and compounds) with a cyclohexanecarboxamide introduces steric bulk and altered lipophilicity. Cyclohexane’s non-aromatic nature may reduce π-π stacking interactions with receptor pockets but enhance resistance to oxidative metabolism .

Substituent Modifications

  • Piperazine Derivatives: 4-Methylpiperazine (Target Compound): The methyl group on the piperazine ring may enhance solubility and modulate selectivity for aminergic receptors (e.g., serotonin or dopamine receptors). Chlorophenyl- and Methoxyphenyl-Piperazine ( and ): Substituted phenylpiperazines (e.g., 2-chlorophenyl or 4-methoxyphenyl) in analogs like N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide introduce halogen or methoxy groups that enhance receptor binding affinity. For instance, chlorophenyl groups are known to improve dopamine D2/D3 receptor selectivity .
  • Thiophene Positional Isomerism :
    The thiophen-3-yl group in the target compound differs from the thiophen-2-yl isomers seen in some analogs. Positional isomerism can significantly alter electronic properties and steric interactions with target proteins .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
Molecular Weight ~406.5 g/mol (estimated) 525.9 g/mol 521.6 g/mol
LogP (Predicted) ~2.8 (higher lipophilicity) 3.5 2.9
Synthetic Yield Not reported 48% 55%
Key Functional Groups Cyclohexanecarboxamide, 4-methylpiperazine Benzamide, 2-chlorophenylpiperazine Benzamide, 4-methoxyphenylpiperazine

Research Implications and Gaps

  • Receptor Binding : While benzamide analogs in and show affinity for dopamine D3 receptors, the target compound’s cyclohexanecarboxamide core may shift selectivity toward other GPCRs (e.g., histamine or serotonin receptors).
  • Metabolic Stability : The cyclohexane ring could reduce cytochrome P450-mediated oxidation compared to benzamide derivatives, as seen in structurally related compounds .
  • Synthetic Challenges: The steric hindrance of the cyclohexane group might lower reaction yields compared to benzamide syntheses (e.g., 48–63% in vs.

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